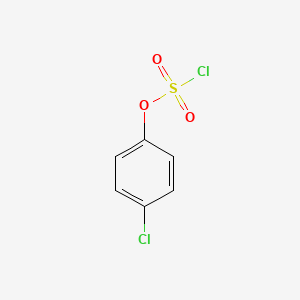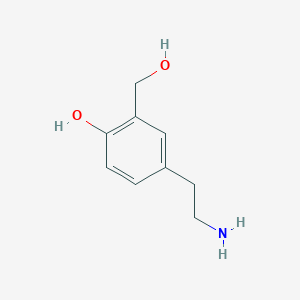
4-(2-氨基乙基)-2-(羟甲基)苯酚
描述
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that introduce the aminoethyl and hydroxymethyl groups onto a phenol substrate. This could potentially be achieved through nucleophilic substitution reactions or addition reactions, depending on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (from the phenol), attached to which is a hydroxymethyl group at the 2-position and an aminoethyl group at the 4-position. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The compound’s chemical reactivity would be largely determined by its functional groups. The amino group might participate in acid-base reactions, as amines are basic due to the lone pair of electrons on the nitrogen atom. The hydroxyl groups (from the phenol and the hydroxymethyl group) could be involved in reactions typical of alcohols, such as esterification or dehydration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups like -OH and -NH2 would likely make this compound relatively polar and potentially capable of forming hydrogen bonds .科学研究应用
1. 分子结构和氢键
- 分子结构研究:与 4-(2-氨基乙基)-2-(羟甲基)苯酚相关的化合物,如 2,6-双(羟甲基)-4-R-苯酚衍生物,已被研究其分子结构,揭示了导致片层形成的氢键网络。这些研究对于理解此类化合物的化学性质和反应性至关重要 (Masci & Thuéry, 2002)。
2. 生化和抗菌活性
- 抗菌和抗糖尿病活性:与 4-(2-氨基乙基)-2-(羟甲基)苯酚在结构上相似的 4-氨基苯酚衍生物已被合成并测试其广谱抗菌活性。这些化合物对各种细菌菌株和抗糖尿病活性表现出显着的抑制作用 (Rafique et al., 2022)。
3. 聚合物合成和应用
- 聚合物化学:在聚合物合成中,与 4-(2-氨基乙基)-2-(羟甲基)苯酚相关的化合物 4-羟基扁桃酸已被用于制备高度功能化的聚合物。这些聚合物含有酚部分和羧基,显示出在纳米医学和有机催化等领域具有广泛的应用潜力 (Nan et al., 2017)。
4. 超分子配位和组装
- 超分子结构:对与 4-(2-氨基乙基)-2-(羟甲基)苯酚在结构上相关的含有醇和酚的多胺配体的 Co(III) 和 Cu(II) 配合物的研究揭示了超分子配位组装的见解。这些发现对于开发具有特定结构和功能特性的材料具有重要意义 (Xie et al., 2005)。
5. 荧光探针和传感器
- 荧光研究:与 4-(2-氨基乙基)-2-(羟甲基)苯酚相关的 2-(4-(4-(羟甲基)-1H-苯并[d]咪唑-2-基)-1H-苯并[d]咪唑-2-基)苯酚等化合物的合成已对其荧光性质进行了研究。这些研究对于开发新的荧光探针和传感器至关重要 (Wen-yao, 2012)。
6. 催化和化学反应
- 催化应用:已经使用羟丙基环糊精作为催化剂对与 4-(2-氨基乙基)-2-(羟甲基)苯酚具有相同官能团的 4-(羟甲基)苯酚的选择性合成进行了研究。这突出了该化合物在催化和合成特定化学产物中的潜在作用 (Komiyama, 1989)。
7. 抗菌性能
- 抗菌性能:与 4-(2-氨基乙基)-2-(羟甲基)苯酚在结构上相似的席夫碱化合物已被评估其抗菌性能,揭示了对各种细菌的显着活性。这项研究对于开发新的抗菌剂非常重要 (Kakanejadifard et al., 2013)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-(2-aminoethyl)-2-(hydroxymethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-4-3-7-1-2-9(12)8(5-7)6-11/h1-2,5,11-12H,3-4,6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLPFXUDXVJWNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307718 | |
| Record name | 4-(2-aminoethyl)-2-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-2-(hydroxymethyl)phenol | |
CAS RN |
32551-66-9 | |
| Record name | NSC194654 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-aminoethyl)-2-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



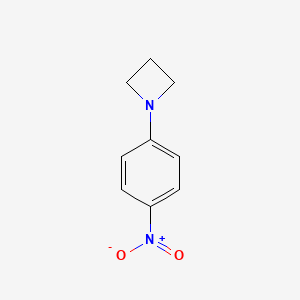
![1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3051197.png)

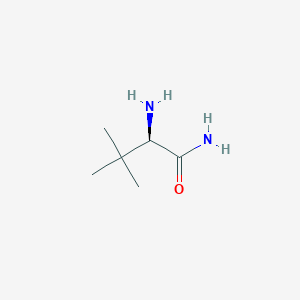



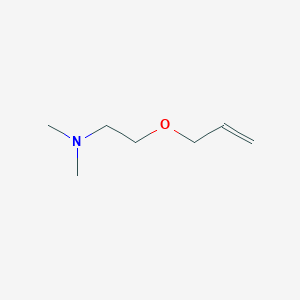

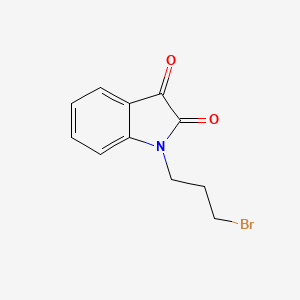
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6-methyl-4-oxo-](/img/structure/B3051212.png)
![5,7-Dimethyltetrazolo[1,5-a]pyrimidine](/img/structure/B3051214.png)

